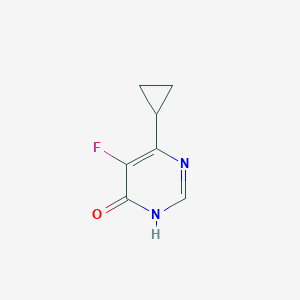
4-Cyclopropyl-5-fluoro-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-5-fluoro-1H-pyrimidin-6-one (CFPO) is a heterocyclic compound that belongs to the pyrimidine family. CFPO has gained significant attention in the scientific research community due to its potential applications in drug discovery and development.
Mechanism of Action
4-Cyclopropyl-5-fluoro-1H-pyrimidin-6-one exerts its pharmacological effects through the inhibition of enzymes such as thymidylate synthase and dihydrofolate reductase, which are involved in DNA synthesis. 4-Cyclopropyl-5-fluoro-1H-pyrimidin-6-one also induces apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Furthermore, 4-Cyclopropyl-5-fluoro-1H-pyrimidin-6-one has been shown to modulate the immune system by increasing the production of cytokines and activating T cells.
Biochemical and Physiological Effects:
4-Cyclopropyl-5-fluoro-1H-pyrimidin-6-one has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 4-Cyclopropyl-5-fluoro-1H-pyrimidin-6-one inhibits the growth of cancer cells, including breast, lung, and colon cancer cells. 4-Cyclopropyl-5-fluoro-1H-pyrimidin-6-one has also been shown to have antiviral activity against influenza A and B viruses. In addition, 4-Cyclopropyl-5-fluoro-1H-pyrimidin-6-one has been shown to have antibacterial activity against Gram-positive and Gram-negative bacteria. 4-Cyclopropyl-5-fluoro-1H-pyrimidin-6-one has been shown to have a positive effect on the immune system by increasing the production of cytokines and activating T cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-Cyclopropyl-5-fluoro-1H-pyrimidin-6-one is its high potency, which allows for the use of lower concentrations in experiments. 4-Cyclopropyl-5-fluoro-1H-pyrimidin-6-one is also relatively stable, making it suitable for long-term storage. However, 4-Cyclopropyl-5-fluoro-1H-pyrimidin-6-one has some limitations. It has low solubility in water, which can make it challenging to work with in aqueous solutions. 4-Cyclopropyl-5-fluoro-1H-pyrimidin-6-one also has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several potential future directions for 4-Cyclopropyl-5-fluoro-1H-pyrimidin-6-one research. One area of interest is the development of 4-Cyclopropyl-5-fluoro-1H-pyrimidin-6-one-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another potential direction is the investigation of 4-Cyclopropyl-5-fluoro-1H-pyrimidin-6-one's role in the immune system and its potential use in immunotherapy. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 4-Cyclopropyl-5-fluoro-1H-pyrimidin-6-one to optimize its use in clinical settings.
Conclusion:
In conclusion, 4-Cyclopropyl-5-fluoro-1H-pyrimidin-6-one is a heterocyclic compound with potential applications in drug discovery and development. Its synthesis methods have been optimized to produce high yields of pure 4-Cyclopropyl-5-fluoro-1H-pyrimidin-6-one, and it has been extensively studied for its pharmacological effects. 4-Cyclopropyl-5-fluoro-1H-pyrimidin-6-one has been shown to have antitumor, antiviral, and antibacterial properties, as well as a positive effect on the immune system. Despite some limitations, 4-Cyclopropyl-5-fluoro-1H-pyrimidin-6-one has several advantages, including its high potency and stability. Further research is needed to fully understand the potential of 4-Cyclopropyl-5-fluoro-1H-pyrimidin-6-one in drug development and to optimize its use in clinical settings.
Synthesis Methods
4-Cyclopropyl-5-fluoro-1H-pyrimidin-6-one can be synthesized through various methods, including the reaction of 5-fluorouracil with cyclopropylamine in the presence of a catalyst. Another method involves the reaction of 4-cyclopropyl-5-nitro-1H-pyrimidine-6-one with hydrogen fluoride in the presence of a reducing agent. These methods have been optimized to produce high yields of 4-Cyclopropyl-5-fluoro-1H-pyrimidin-6-one with high purity.
Scientific Research Applications
4-Cyclopropyl-5-fluoro-1H-pyrimidin-6-one has been extensively studied for its potential applications in drug discovery and development. It has been shown to have antitumor, antiviral, and antibacterial properties. 4-Cyclopropyl-5-fluoro-1H-pyrimidin-6-one has also been investigated for its potential use as an anti-inflammatory agent. In addition, 4-Cyclopropyl-5-fluoro-1H-pyrimidin-6-one has been shown to have a positive effect on the immune system, making it a potential candidate for immunotherapy.
properties
IUPAC Name |
4-cyclopropyl-5-fluoro-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-5-6(4-1-2-4)9-3-10-7(5)11/h3-4H,1-2H2,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVVQWOVBSHLEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=O)NC=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-5-fluoro-1H-pyrimidin-6-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B3018369.png)
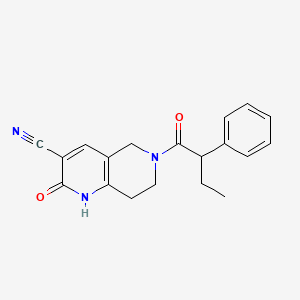
![3-[2-Oxo-2-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethoxy]benzaldehyde](/img/structure/B3018372.png)
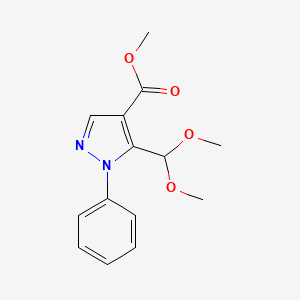
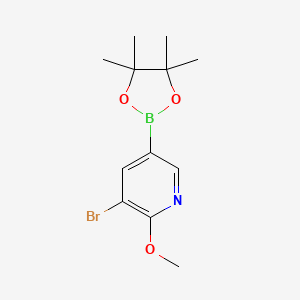
![3-(4-Ethoxyphenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B3018377.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B3018380.png)
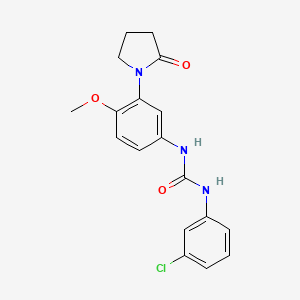
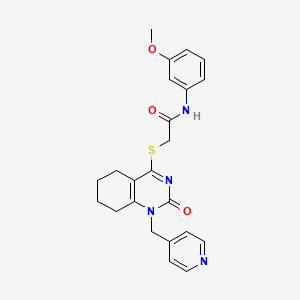

![N-(2,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B3018385.png)
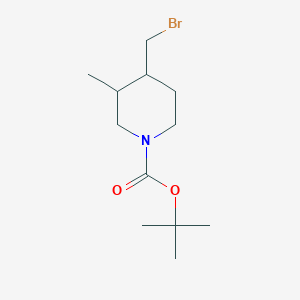
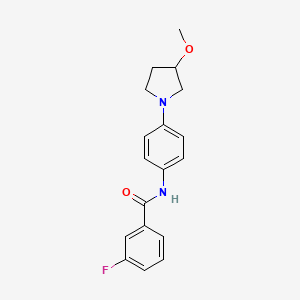
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3018391.png)